4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride
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Overview
Description
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a versatile small molecule scaffold used in various fields, including medical, environmental, and industrial research . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a phenyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 1-phenylpiperidine-4-carboxylic acid with ammonia to introduce the amino group. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis .
Chemical Reactions Analysis
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride has significant potential in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
4-Amino-1-benzylpiperidine-4-carboxylic acid: Similar structure but with a benzyl group instead of a phenyl group.
4-Amino-1-cyclohexylpiperidine-4-carboxylic acid: Similar structure but with a cyclohexyl group instead of a phenyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-1-phenylpiperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-12(11(15)16)6-8-14(9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9,13H2,(H,15,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZOACAGSVUPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)C2=CC=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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